molecular formula C15H19N3O5S B2670597 Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate CAS No. 1797332-99-0

Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2670597
CAS RN: 1797332-99-0
M. Wt: 353.39
InChI Key: XCBYBVIPNAAHSR-UHFFFAOYSA-N
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Description

Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate is a chemical compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate is used in the synthesis of bifunctional sulfonamide-amide derivatives, which demonstrate significant antibacterial and antifungal activities (Abbavaram & Reddyvari, 2013).

Intermediate in Medicinal Chemistry

  • This compound serves as an intermediate in the preparation of anti-hypertensive agents, such as Doxazosin, used for treating urinary outflow obstruction and benign prostate hyperplasia (Ramesh, Reddy, & Reddy, 2006).

Inhibitory Activity Against Tuberculosis

  • The compound plays a role in the design of molecules for inhibiting Mycobacterium tuberculosis DNA GyrB, demonstrating potential as an antitubercular agent (Reddy et al., 2014).

Biological Activities

  • It's used in the development of compounds with antimicrobial, antilipase, and antiurease activities. Some derivatives show good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).

Crystal Structure Analysis

  • Research into the crystal structure of derivatives of this compound helps in understanding its chemical properties and potential applications in drug design (Faizi, Ahmad, & Golenya, 2016).

Antidepressant Metabolism Study

  • This compound is involved in studies on the oxidative metabolism of antidepressants, contributing to the understanding of drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).

Analytical Derivatization in Chromatography

  • It is also used in developing reagents for analytical derivatization in liquid chromatography, enhancing the detection and analysis of various analytes (Wu et al., 1997).

properties

IUPAC Name

ethyl 4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-2-22-15(19)17-7-9-18(10-8-17)24(20,21)11-13-12-5-3-4-6-14(12)23-16-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYBVIPNAAHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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